molecular formula C5H10ClN3O B581411 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride CAS No. 1197768-92-5

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

Cat. No. B581411
CAS RN: 1197768-92-5
M. Wt: 163.605
InChI Key: XFVPWSAKMRSSFP-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H9N3O • HCl . It has a molecular weight of 163.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is 1S/C5H9N3O.ClH/c6-5-3-7-8(4-5)1-2-9;/h3-4,9H,1-2,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is a solid at room temperature . The compound is stable under normal conditions, but it should be stored in a dark place and under an inert atmosphere .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Antibacterial Properties

Pyrazole compounds, including 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, have been noted for their antibacterial properties . These compounds can be used in the development of new antibacterial agents.

Anti-inflammatory Effects

Pyrazole compounds have been reported to possess anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Properties

Pyrazole compounds have shown potential in the field of anticancer research . For instance, certain pyrazole-based compounds have demonstrated improved growth inhibition in PC-3 cells .

Analgesic Effects

Pyrazole compounds are also known for their analgesic effects . They can be used in the development of new pain-relieving medications.

Anticonvulsant Properties

Pyrazole compounds have been reported to possess anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs.

Anthelmintic Properties

Pyrazole compounds, including 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, have been noted for their anthelmintic properties . These compounds can be used in the development of new anthelmintic agents.

Antioxidant Properties

Pyrazole compounds are also known for their antioxidant properties . They can be used in the development of new antioxidant agents.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the warning signal word and the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Future Directions

While specific future directions for 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride are not mentioned in the available literature, research into pyrazole derivatives is ongoing due to their wide range of potential applications. These compounds are being studied for their potential use in various fields, including medicinal chemistry, due to their diverse biological activities .

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with specific targets in the Leishmania and Plasmodium species.

Mode of Action

A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Leishmania and Plasmodium species.

Result of Action

A related compound showed potent in vitro antipromastigote activity , suggesting that 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride might have similar effects.

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c6-5-3-7-8(4-5)1-2-9;/h3-4,9H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVPWSAKMRSSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

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